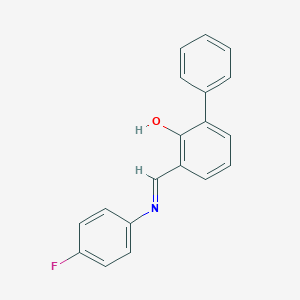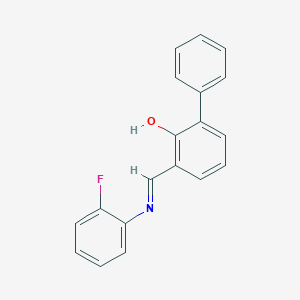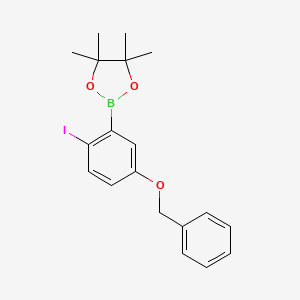
N-(3-Phenylsalicylidene)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylsalicylidene)-4-fluoroaniline (NPSFA) is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and medical research. NPSFA is an aromatic compound, which is composed of a phenyl group and a fluoroaniline unit joined by a salicylidene bridge. This compound has been studied for its ability to act as a fluorophore, a molecule which can absorb and emit light. NPSFA has been found to have a number of biochemical and physiological effects, which may make it a useful tool for medical research.
Scientific Research Applications
N-(3-Phenylsalicylidene)-4-fluoroaniline has been studied for its potential applications in scientific research. It has been found to be a useful fluorophore, which can be used to detect and monitor biochemical and physiological processes. In addition, this compound has been used to study the structure and function of proteins, as well as to study cell signaling pathways. This compound has also been used to study the properties of DNA and RNA, and has been used to detect and quantify small molecules such as hormones and neurotransmitters.
Mechanism of Action
N-(3-Phenylsalicylidene)-4-fluoroaniline is an aromatic compound, which can absorb and emit light. This process is known as fluorescence. When this compound is exposed to light, it absorbs the light energy and then emits light of a different wavelength. This process can be used to detect and monitor biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This compound has also been found to act as an antioxidant, which can protect cells from the damaging effects of free radicals. This compound has also been found to act as an anti-inflammatory agent, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N-(3-Phenylsalicylidene)-4-fluoroaniline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to detect and monitor biochemical and physiological processes. In addition, this compound is relatively non-toxic, making it safe to use in lab experiments. However, this compound has some limitations. It is not as sensitive as some other fluorophores, and it can be difficult to detect in low concentrations.
Future Directions
Future research on N-(3-Phenylsalicylidene)-4-fluoroaniline could focus on improving its sensitivity and its ability to detect low concentrations. In addition, further research could focus on the development of new methods for the synthesis of this compound, as well as its use in other biochemical and physiological processes. Finally, further research could focus on the development of new applications for this compound, such as its use in drug delivery systems.
Synthesis Methods
N-(3-Phenylsalicylidene)-4-fluoroaniline can be synthesized using a variety of methods. One such method is the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde in the presence of an acid catalyst. This reaction produces this compound along with 3-phenylsalicylaldehyde dimethyl acetal as a byproduct. Other methods for the synthesis of this compound include the use of palladium catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde, and the use of nickel catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde.
properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGHYHPCFFJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
